5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrNO3 . It has a molecular weight of 256.06 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 256.06 .Scientific Research Applications
Supramolecular Chemistry
Research by Gomes et al. (2013) contrasts the supramolecular structures in isomeric pairs, highlighting the role of intramolecular hydrogen bonding and a combination of weak interactions in forming three-dimensional frameworks. This study exemplifies the compound's application in understanding molecular interactions and framework construction in crystalline materials (Gomes, Low, & Wardell, 2013).
Antimicrobial and Antitubercular Activity
Shingalapur, Hosamani, and Keri (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives of the compound , evaluating their in vitro antimicrobial and antitubercular activities. Their findings suggest potential applications of these compounds in developing treatments for infectious diseases (Shingalapur, Hosamani, & Keri, 2009).
Enantiomeric Resolution
Ali et al. (2016) conducted enantiomeric resolution and simulation studies on related stereomers, indicating the compound's utility in chiral resolution processes and highlighting the importance of hydrogen bonding and π–π interactions in chiral recognition mechanisms (Ali et al., 2016).
Molecular Composition and Interaction Analysis
Arulaabaranam et al. (2021) performed computational calculations to explore the molecular structure, energy, and biological significance of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound. Their work provides insights into the electronic and structural features relevant to the applications in drug design and molecular docking studies (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
Given the lack of specific information on 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, future research could focus on its synthesis, chemical reactions, and potential applications. The compound’s role as a retinoic acid receptor α (RARα) agonist suggests potential uses in medical research and treatment.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOBVAOAKQKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704392 | |
Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723760-74-5 | |
Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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